

# Enasidenib: A Deep Dive into its Molecular Target and Binding Interactions

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## Compound of Interest

Compound Name: *Enasidenib*

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## Executive Summary

**Enasidenib** (formerly AG-221) is a first-in-class, orally available, selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[1] It is approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) in adult patients with an IDH2 mutation.[2] [3] This technical guide provides an in-depth analysis of **Enasidenib**'s target enzyme, its specific binding site, and the downstream molecular consequences of its inhibitory action. The document includes a compilation of quantitative binding data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathway and a representative experimental workflow.

## Target Enzyme: Mutant Isocitrate Dehydrogenase 2 (IDH2)

**Enasidenib**'s primary molecular target is the mutant form of the isocitrate dehydrogenase 2 (IDH2) enzyme.[1][4] IDH2 is a crucial enzyme in the citric acid cycle, where its wild-type form catalyzes the oxidative decarboxylation of isocitrate to  $\alpha$ -ketoglutarate ( $\alpha$ -KG).[4][5] However, specific point mutations in the IDH2 gene, most commonly at arginine residues R140 and R172, lead to a neomorphic enzymatic activity.[2][5] Instead of producing  $\alpha$ -KG, the mutant IDH2 enzyme converts it to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][5] **Enasidenib**

selectively inhibits these mutant IDH2 variants, including R140Q, R172S, and R172K, with significantly higher potency than for the wild-type enzyme.[4]

## Binding Site and Molecular Interactions

**Enasidenib** is an allosteric inhibitor that binds to a pocket at the interface of the IDH2 homodimer. This binding site is distinct from the active site where isocitrate or  $\alpha$ -ketoglutarate bind. The co-crystal structure of **Enasidenib** in complex with the human IDH2 R140Q mutant has been resolved (PDB ID: 5I96), providing a detailed view of the binding interactions.

Analysis of the co-crystal structure reveals that **Enasidenib**'s binding is stabilized by a network of hydrogen bonds and hydrophobic interactions. A key hydrogen bonding interaction is formed between the hydroxyl group of **Enasidenib** and the side chain of Glutamine 316 (Q316) of one of the IDH2 monomers.

The hydrophobic interactions involve residues from both monomers of the IDH2 dimer, creating a symmetric and hydrophobic pocket. Key residues contributing to these hydrophobic interactions include:

- From Monomer A:
  - Isoleucine 319 (I319)
  - Tyrosine 314 (Y314)
  - Valine 318 (V318)
- From Monomer B:
  - Tryptophan 265 (W265)
  - Valine 286 (V286)
  - Alanine 288 (A288)

## Quantitative Data: Inhibitory Potency of Enasidenib

The inhibitory activity of **Enasidenib** against various forms of the IDH2 enzyme has been quantified using biochemical assays. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

Target Enzyme	IC50 (nM)	Assay Conditions	Reference
Mutant IDH2 (R140Q)	12	Cell-free assay	[1]
Mutant IDH2 (R140Q)	100	Not specified	[6]
Mutant IDH2 (R172K)	400	Not specified	[6]
Wild-Type IDH2	>100,000	Not specified	[5]

## Experimental Protocols

### Recombinant IDH2 Enzyme Inhibition Assay (Representative Protocol)

This protocol describes a common method to determine the IC50 value of an inhibitor against a recombinant mutant IDH2 enzyme. The assay is based on the principle of a diaphorase-coupled reaction that measures the consumption of NADPH by the mutant IDH2 enzyme.

Materials:

- Recombinant human mutant IDH2 (e.g., R140Q) enzyme
- **Enasidenib** (or other test inhibitor)
- $\alpha$ -Ketoglutarate ( $\alpha$ -KG)
- NADPH
- Diaphorase
- Resazurin
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl<sub>2</sub>, 0.1% BSA)

- 96-well black microplates
- Microplate reader capable of measuring fluorescence (Excitation: ~530-540 nm, Emission: ~585-595 nm)

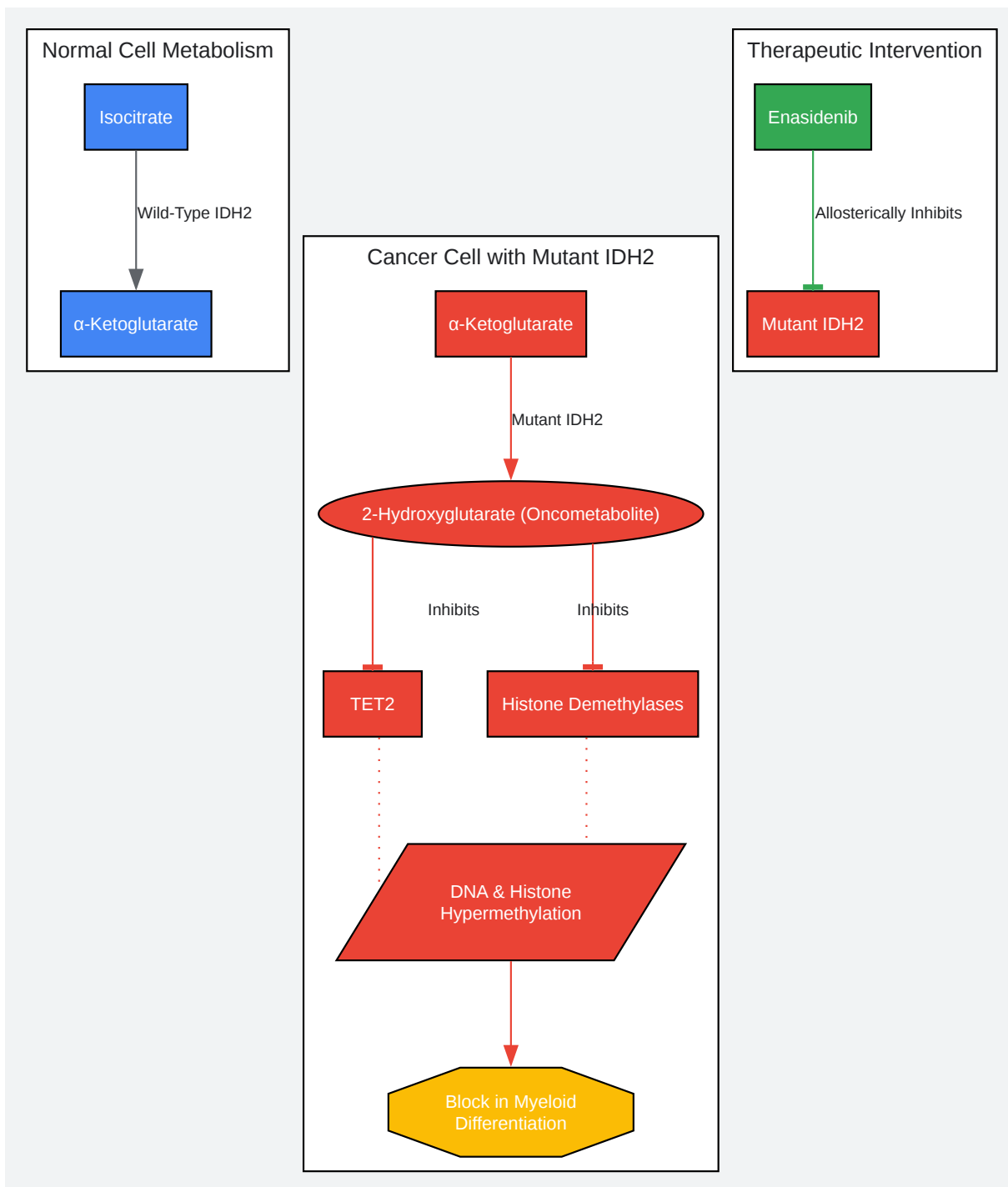
Procedure:

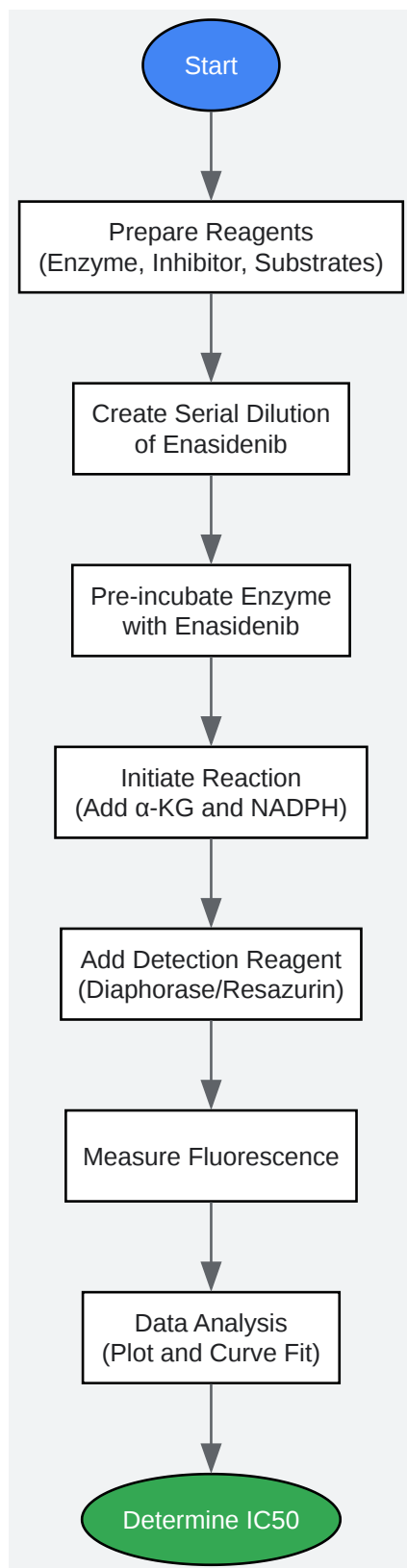
- Prepare Reagents:
  - Prepare a stock solution of **Enasidenib** in DMSO.
  - Create a serial dilution of **Enasidenib** in assay buffer to achieve a range of desired concentrations.
  - Prepare working solutions of  $\alpha$ -KG and NADPH in assay buffer.
  - Prepare a detection reagent mix containing diaphorase and resazurin in assay buffer.
- Enzyme and Inhibitor Pre-incubation:
  - Add a defined amount of recombinant mutant IDH2 enzyme to each well of the 96-well plate.
  - Add the serially diluted **Enasidenib** or vehicle control (DMSO) to the respective wells.
  - Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the Enzymatic Reaction:
  - Add a mixture of  $\alpha$ -KG and NADPH to each well to start the reaction.
- Signal Detection:
  - Immediately add the diaphorase/resazurin detection reagent to all wells.
  - Incubate the plate at room temperature, protected from light.
- Data Acquisition:

- Measure the fluorescence signal at regular intervals or at a fixed endpoint using a microplate reader. The decrease in NADPH concentration, due to its consumption by the mutant IDH2 enzyme, will lead to a decrease in the conversion of resazurin to the fluorescent resorufin.
- Data Analysis:
  - Plot the fluorescence intensity against the logarithm of the inhibitor concentration.
  - Fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value, which is the concentration of **Enasidenib** that causes 50% inhibition of the enzyme activity.

## Visualizations

### Signaling Pathway of Mutant IDH2 and Mechanism of Action of Enasidenib





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## References

- 1. selleckchem.com [selleckchem.com]
- 2. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Discovery of novel enasidenib analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
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